methyl N-(but-3-yn-1-yl)carbamate
Description
Contextualizing Carbamates in Advanced Synthetic Strategies
The carbamate (B1207046) functional group, an ester of carbamic acid, is a cornerstone in modern organic and medicinal chemistry. sigmaaldrich.comnih.gov Structurally, carbamates can be considered hybrids of amides and esters, a feature that imparts upon them a high degree of chemical and proteolytic stability. nih.gov This stability has led to their widespread use as protecting groups for amines in multi-step syntheses, particularly in peptide chemistry. sigmaaldrich.comnih.gov The carbamate linkage can withstand a wide range of reaction conditions, yet can be cleaved under specific, controlled circumstances, making it an ideal protective moiety.
Beyond their role in protection, carbamates are integral to the structure of numerous pharmaceuticals and agrochemicals. sigmaaldrich.com In drug design, the carbamate group is often employed as a bioisostere for the amide bond in peptides. This substitution can enhance a drug's metabolic stability and its ability to permeate cell membranes. nih.gov Furthermore, carbamates are key components in the synthesis of polyurethanes and other polymers. The synthesis of carbamates can be achieved through various methods, including the reaction of isocyanates with alcohols, or via safer, phosgene-free routes involving activated carbonates or the Hofmann rearrangement of amides. nih.govorgsyn.org
The Foundational Role of Terminal Alkynes in Modern Organic Transformations
Terminal alkynes, hydrocarbons containing a carbon-carbon triple bond at the end of a carbon chain, are fundamental building blocks in organic synthesis. bldpharm.com Their importance stems from the unique reactivity of the sp-hybridized carbon atoms and the acidity of the terminal proton. bldpharm.com This acidity allows for the ready formation of metal acetylides, which are potent nucleophiles for the construction of new carbon-carbon bonds—a critical step in building molecular complexity. bldpharm.com
The carbon-carbon triple bond itself is a site of high reactivity, readily undergoing a variety of addition reactions. bldpharm.com This allows for the transformation of alkynes into a diverse array of other functional groups, including alkenes (with specific stereochemistry, i.e., cis or trans), ketones, and aldehydes. bldpharm.com Moreover, terminal alkynes are premier participants in a range of powerful metal-catalyzed reactions. Of particular note is the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a flagship reaction of "click chemistry." organic-chemistry.orgnih.gov This reaction allows for the efficient and highly regioselective formation of 1,4-disubstituted 1,2,3-triazoles, which are stable, aromatic linkers used extensively in drug discovery, bioconjugation, and materials science. organic-chemistry.orgnih.gov The versatility and reliability of terminal alkynes in these transformations underscore their foundational role in modern synthesis. bldpharm.com
Structural and Functional Characteristics of Methyl N-(but-3-yn-1-yl)carbamate for Research Applications
This compound, with the CAS number 852104-71-3, is a bifunctional molecule that marries the key attributes of a carbamate with those of a terminal alkyne. sigmaaldrich.combldpharm.combldpharm.comchemscene.com This unique combination renders it a valuable reagent for researchers engaged in the synthesis of complex target molecules.
| Property | Data | Source(s) |
| IUPAC Name | methyl 3-butynylcarbamate | sigmaaldrich.com |
| CAS Number | 852104-71-3 | sigmaaldrich.combldpharm.combldpharm.com |
| Molecular Formula | C₆H₉NO₂ | chemscene.com |
| Molecular Weight | 127.14 g/mol | sigmaaldrich.com |
| Physical Form | Liquid | sigmaaldrich.com |
The primary research utility of this compound lies in its capacity to act as a molecular linchpin. The terminal alkyne group serves as a reactive handle for a multitude of transformations. Most prominently, it can be employed in azide-alkyne cycloaddition reactions to link the molecule to another substrate containing an azide (B81097) group. This "click" functionality is ideal for applications in medicinal chemistry for creating libraries of potential drug candidates, or in materials science for functionalizing surfaces or polymers.
Simultaneously, the methyl carbamate group provides a stable, protected nitrogen functionality. This group is generally unreactive under the conditions used for alkyne modifications, demonstrating the orthogonal nature of the two functional groups. Following the desired transformations at the alkyne terminus, the carbamate can be hydrolyzed or otherwise cleaved to reveal a primary amine. This newly deprotected amine can then participate in a subsequent reaction, such as amide bond formation, allowing for the sequential and controlled construction of a more complex molecular architecture.
While specific, published research explicitly detailing the use of this compound is not widespread, its potential is clearly inferred from the well-established and powerful chemistries of its constituent parts. It represents a ready-to-use building block for researchers looking to incorporate a protected primary amine and a versatile alkyne into a target structure, streamlining synthetic pathways and enabling the creation of novel compounds for a wide range of scientific applications.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl N-but-3-ynylcarbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO2/c1-3-4-5-7-6(8)9-2/h1H,4-5H2,2H3,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJPHYXIRXHSNCJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NCCC#C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Ii. Synthetic Methodologies and Chemical Preparation of Methyl N but 3 Yn 1 Yl Carbamate and Analogues
Diverse Synthetic Routes to Carbamates and Alkyne-Functionalized Compounds
The construction of molecules containing both carbamate (B1207046) and alkyne functionalities can be approached in several ways, primarily through the formation of the carbamate group on an alkyne-containing precursor or by introducing the alkyne to a molecule already possessing a carbamate.
Carbamoylation Reactions
Carbamoylation is a direct method for the synthesis of carbamates. This typically involves the reaction of an alcohol or amine with a carbamoylating agent. In the context of methyl N-(but-3-yn-1-yl)carbamate, but-3-yn-1-amine (B154008) would be the key precursor. This amine can be reacted with a methyl haloformate, such as methyl chloroformate, in the presence of a base to neutralize the hydrogen halide byproduct.
Alternatively, isocyanates can serve as precursors to carbamates. The Curtius rearrangement, for example, can transform a carboxylic acid into an isocyanate via an acyl azide (B81097) intermediate. libretexts.org This isocyanate can then be trapped with an alcohol to yield the desired carbamate. organic-chemistry.org For instance, the appropriate carboxylic acid could be converted to its corresponding acyl azide, which upon rearrangement would yield an isocyanate that can be reacted with methanol (B129727) to form the methyl carbamate. libretexts.orgorganic-chemistry.org
Another approach involves the Hofmann rearrangement of an amide, which also proceeds through an isocyanate intermediate that can be trapped by an alcohol. libretexts.org
| Precursor | Reagent | Product | Reaction Type |
| But-3-yn-1-amine | Methyl chloroformate | This compound | Carbamoylation |
| Carboxylic acid | Sodium azide, Di-tert-butyl dicarbonate, then Methanol | Methyl carbamate derivative | Curtius Rearrangement |
| Amide | N-bromoacetamide, Lithium methoxide | Methyl carbamate derivative | Hofmann Rearrangement |
Coupling and Substitution Reactions Involving Alkyne and Amine Precursors
The formation of the carbon-nitrogen bond is central to the synthesis of many amine-containing compounds, including the precursors to this compound. A common strategy involves the SN2 reaction of an alkyl halide with an amine or an azide. For example, a 1-halo-but-3-yne could be reacted with ammonia (B1221849) or an ammonia equivalent to form but-3-yn-1-amine. However, this method can suffer from overalkylation, leading to mixtures of primary, secondary, and tertiary amines. libretexts.org A more controlled approach is the Gabriel synthesis, which utilizes phthalimide (B116566) as an ammonia surrogate to avoid multiple alkylations.
Reductive amination is another powerful method for synthesizing amines from carbonyl compounds. libretexts.org An aldehyde or ketone can react with ammonia or a primary amine to form an imine, which is then reduced to the corresponding amine. libretexts.org For the synthesis of but-3-yn-1-amine, a suitable aldehyde precursor would be required.
The acidity of the terminal alkyne proton (pKa ≈ 25) allows for its use as a nucleophile in substitution reactions. libretexts.org Deprotonation with a strong base, such as sodium amide, generates an acetylide anion. This acetylide can then react with an electrophile containing a leaving group to form a new carbon-carbon bond. This strategy is particularly useful for elongating carbon chains and introducing the alkyne functionality. masterorganicchemistry.com
Multicomponent Reaction Strategies Incorporating Alkyne and Carbamate Motifs
Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single step to form a product that incorporates portions of all the starting materials. nih.gov These reactions are valuable for rapidly building molecular complexity. nih.govrsc.orgrsc.org
Several MCRs can be adapted to synthesize structures containing both alkyne and carbamate functionalities. For example, the Ugi reaction, a four-component reaction, combines an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce a bis-amide. nih.govnih.gov By choosing appropriate starting materials, such as an alkyne-containing aldehyde or amine, this reaction can be used to generate complex molecules with the desired motifs.
The Passerini reaction is a three-component reaction of a carboxylic acid, a carbonyl compound, and an isocyanide to yield an α-acyloxyamide. nih.gov Similar to the Ugi reaction, incorporating an alkyne into one of the starting materials can lead to alkyne-functionalized products.
Another relevant MCR is the Bucherer-Bergs reaction, which produces hydantoins from a ketone or aldehyde, potassium cyanide, and ammonium (B1175870) carbonate. nih.gov While not directly yielding a carbamate, the resulting hydantoin (B18101) ring contains a related urea-like structure.
A zinc-mediated three-component reaction has also been developed for the synthesis of α-branched amines, which tolerates a wide range of functional groups, including alkynes and esters. acs.org This reaction involves a carbonyl compound, an amine, and a carboxylic acid derivative as an alkyl donor. acs.org
Strategic Application of Protecting Group Chemistry
In the synthesis of multifunctional molecules like this compound, protecting groups are often essential to prevent unwanted side reactions. ccspublishing.org.cnlumenlearning.com The terminal alkyne's acidic proton can interfere with reactions involving strong bases, and the carbamate's N-H proton can also be reactive. ccspublishing.org.cnlumenlearning.com
Common protecting groups for terminal alkynes include silyl (B83357) ethers, such as trimethylsilyl (B98337) (TMS) and tert-butyldimethylsilyl (TBS). cureffi.org These groups are readily introduced by treating the alkyne with the corresponding silyl halide in the presence of a base. cureffi.org They are stable under a variety of reaction conditions and can be selectively removed. For instance, TBS groups are often removed using a fluoride (B91410) source like tetrabutylammonium (B224687) fluoride (TBAF). cureffi.org Another protecting group for alkynes is the dicobalt hexacarbonyl complex, which can be formed by reacting the alkyne with dicobalt octacarbonyl. scribd.comrsc.org This complex protects the triple bond and can be removed under mild conditions to regenerate the alkyne. scribd.comrsc.org
The carbamate group itself can act as a protecting group for amines. The Boc (tert-butyloxycarbonyl) and Cbz (carboxybenzyl) groups are widely used for this purpose. These groups are generally stable but can be removed under specific conditions (acid for Boc, hydrogenolysis for Cbz).
Catalytic Approaches in the Synthesis of this compound Derivatives
Catalysis, particularly by transition metals, plays a crucial role in modern organic synthesis, enabling reactions that would otherwise be difficult or impossible. mdpi.com These methods often offer high selectivity and efficiency. rsc.org
Transition Metal-Catalyzed Processes (e.g., Palladium, Rhodium, Copper)
Transition metals like palladium, rhodium, and copper are widely used to catalyze a variety of transformations involving alkynes and amines.
Palladium: Palladium catalysts are well-known for their role in cross-coupling reactions, such as the Sonogashira coupling, which forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. nih.gov While not directly forming the carbamate, this reaction is invaluable for creating more complex alkyne-containing molecules that can then be further functionalized. Palladium is also used in hydroamination and carboamination reactions of alkynes, which can directly form C-N bonds. rsc.orgacs.org For example, palladium-catalyzed intramolecular aminoarylation of alkenes can be used to form nitrogen-containing heterocycles. acs.org
Rhodium: Rhodium catalysts are also effective for various alkyne transformations. For instance, rhodium-catalyzed carboamination of alkynes with anilines can be used to synthesize indoles. rsc.org
Copper: Copper catalysis is particularly relevant for the synthesis of ynamides (N-alkynyl amides) through the coupling of terminal alkynes with amides or carbamates. nih.gov Copper-catalyzed azide-alkyne cycloaddition (CuAAC), a key "click chemistry" reaction, is another powerful tool for linking alkyne-containing molecules to other building blocks. mdpi.com Copper can also promote the coupling of carbamates with alkyl bromides. organic-chemistry.org
The following table summarizes some key transition metal-catalyzed reactions relevant to the synthesis of alkyne- and carbamate-containing compounds.
| Metal | Reaction Type | Reactants | Product Type |
| Palladium | Sonogashira Coupling | Terminal alkyne, Aryl/vinyl halide | Disubstituted alkyne |
| Palladium | Aminoarylation | Alkene, Amine, Aryl halide | Nitrogen heterocycle |
| Rhodium | Carboamination | Alkyne, Aniline | Indole |
| Copper | Ynamide Synthesis | Terminal alkyne, Amide/Carbamate | Ynamide |
| Copper | Azide-Alkyne Cycloaddition | Alkyne, Azide | Triazole |
Organocatalysis and Metal-Free Synthetic Methods
The development of synthetic routes to alkynyl amides and carbamates that avoid the use of transition metals is a significant area of research, driven by the need for more sustainable and cost-effective chemical processes. nih.govrsc.org Recent advancements have demonstrated the feasibility of preparing these compounds through organocatalytic and metal-free approaches.
One notable metal-free method involves the photoinduced alkynylation of carbamoyl (B1232498) radicals. rsc.org This protocol utilizes hypervalent iodine(III) reagents to facilitate the formation of alkynyl amides under mild, redox-neutral conditions. rsc.org The reaction demonstrates good functional group tolerance and can be applied to a broad range of substrates, including the late-stage modification of complex molecules like natural products. rsc.org Mechanistic studies suggest the reaction may proceed through both a photoredox catalytic cycle and a direct photoexcitation pathway, involving a radical chain process. rsc.org
Another strategy in metal-free synthesis focuses on the direct transformation of alkynes into valuable nitrogen-containing compounds. For instance, a metal-free method for converting diphenylacetylenes into benzonitriles employs N-iodosuccinimide (NIS) as an oxidant and trimethylsilyl azide (TMSN3) as the nitrogen source. mdpi.com While this specific example leads to nitriles through C≡C bond cleavage, the underlying principles of activating alkynes and nitrogen sources without metals are relevant to the synthesis of alkynyl carbamates. mdpi.com
Furthermore, transition-metal-free cyclization reactions have been developed for related N-Boc-N-propargylenamines, which are structurally similar to this compound. semanticscholar.org These reactions highlight the potential for intramolecular transformations of alkynyl carbamates without the need for metal catalysts. Additionally, research into one-pot, transition-metal-free syntheses of alkynyl amides from simple feedstocks like methyl esters and acetamides is ongoing, aiming to overcome the challenges associated with harsh reaction conditions and expensive reagents. researchgate.net
While direct organocatalytic methods for the synthesis of this compound are not extensively documented, the principles established in related systems provide a strong foundation for future development. For example, proline-catalyzed asymmetric Mannich reactions, a cornerstone of organocatalysis, are used to create chiral β-amino carbonyl compounds, demonstrating the power of small organic molecules to catalyze complex bond formations. orgsyn.org
Table 1: Examples of Metal-Free Synthetic Strategies for Alkynyl Amides/Carbamates and Related Compounds
| Reaction Type | Key Reagents/Conditions | Substrate Scope | Key Features |
| Photoinduced Alkynylation | Hypervalent iodine(III) reagents, light | Carbamoyl radicals | Mild, redox-neutral, good functional group tolerance. rsc.org |
| Alkyne Nitrogenation | N-iodosuccinimide (NIS), Trimethylsilyl azide (TMSN3) | Diaryl- and aryl-alkyl alkynes | Metal-free C≡C bond cleavage to form nitriles. mdpi.com |
| Cyclization of N-propargylenamines | Base-mediated | N-Boc-N-propargylenamines | Intramolecular cyclization without transition metals. semanticscholar.org |
Enantioselective and Diastereoselective Synthesis of Chiral Analogues
The synthesis of chiral analogues of this compound, which possess specific three-dimensional arrangements, is crucial for applications in medicinal chemistry and materials science. Enantioselective and diastereoselective methods aim to produce these chiral molecules with high stereocontrol.
A significant approach involves the copper-catalyzed asymmetric ring-opening of cyclic diaryliodoniums with carbon dioxide and amines, which provides access to axially chiral carbamates with high yields and enantioselectivities. rsc.org This method highlights the use of transition metal catalysis with chiral ligands to control the stereochemical outcome. rsc.orgresearchgate.net
Gold(I) catalysis has also been employed in a three-component reaction of imines, terminal alkynes, and sulfonylisocyanates to produce chiral cyclic carbamimidates. nih.gov In this process, a chiral monophosphine gold(I) complex controls the facially selective alkynylation of an imine, leading to products with moderate to excellent levels of enantioselectivity (41–95% ee). nih.gov The stereocenter generated during the initial alkynylation is preserved in the final product. nih.gov
Nickel-catalyzed hydroalkylation of enecarbamates represents another powerful method for synthesizing a wide range of chiral alkyl amines with high regio- and enantioselectivity. acs.orgorganic-chemistry.org This reaction uses a chiral Bi-Ox ligand in conjunction with a nickel catalyst to achieve the asymmetric transformation of N-Cbz-protected enamines and alkyl halides. organic-chemistry.org While not directly producing an alkynyl carbamate, this method is fundamental for creating chiral amine precursors that could be further functionalized.
For the direct installation of an alkyne group, NHC-Cu-catalyzed allylic substitution reactions have been developed. These reactions use (i-Bu)2(alkynyl)aluminum reagents to add to allylic phosphates, creating alkyne-substituted quaternary carbon stereocenters with exceptional site selectivity and high enantiomeric ratios (up to >99:1 er). nih.gov
The synthesis of specific chiral analogues, such as (R)-tert-butyl (1-hydroxybut-3-yn-2-yl)carbamate, a key intermediate for the natural product jaspine B, has been achieved from L-serine through a multi-step sequence that includes a Corey-Fuchs reaction to introduce the terminal alkyne. researchgate.net This highlights the use of chiral pool starting materials to build complex, stereodefined molecules.
Table 2: Selected Enantioselective Methods for Chiral Carbamate Analogue Synthesis
| Catalytic System / Method | Reaction Type | Chiral Source | Achieved Selectivity (ee/dr) | Reference |
| Copper-Catalysis | Asymmetric ring-opening | Chiral Ligand | High enantioselectivities | rsc.orgresearchgate.net |
| Gold(I)-Catalysis | Three-component reaction | Chiral Monophosphine Ligand | 41–95% ee | nih.gov |
| Nickel-Catalysis | Hydroalkylation of enecarbamates | Chiral Bi-Ox Ligand | High regio- and enantioselectivity | acs.orgorganic-chemistry.org |
| NHC-Cu-Catalysis | Allylic substitution | Chiral NHC Ligand | Up to >99:1 er | nih.gov |
| Chiral Pool Synthesis | Multi-step synthesis from L-serine | L-Serine | Diastereoselective | researchgate.net |
Purification and Isolation Techniques for Research Applications
The isolation and purification of this compound and its analogues from reaction mixtures are critical steps to ensure the chemical purity required for subsequent research applications. Standard laboratory techniques such as chromatography, distillation, and recrystallization are commonly employed.
Flash column chromatography using silica (B1680970) gel is a prevalent method for the purification of alkynyl carbamates and related structures. semanticscholar.orgrsc.org The choice of eluent (solvent system) is critical for achieving good separation. Common solvent systems are mixtures of a non-polar solvent like n-hexane or petroleum ether (PE) and a more polar solvent such as ethyl acetate (B1210297) (AcOEt) or chloroform (B151607) (CHCl3). The ratio of these solvents is adjusted to optimize the separation of the desired product from byproducts and unreacted starting materials. For instance, specific analogues have been purified using gradients of n-hexane/AcOEt, such as 7:2, 3:2, and 6:1. semanticscholar.org In another case, a mixture of CHCl3/n-hexane/AcOEt (1:2:0.1) was used. semanticscholar.org
High-Performance Liquid Chromatography (HPLC) is a more advanced chromatographic technique used for both analytical and preparative-scale purification of N-methylcarbamates. epa.govresearchgate.net Reversed-phase HPLC, often with a C18 column, is a standard method. epa.govresearchgate.net The mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often run in a gradient elution mode where the solvent composition changes over time. epa.govresearchgate.net For chiral separations, specialized chiral columns (e.g., CHIRALPAK series) are necessary. nih.gov A challenge in the HPLC analysis of simple alkynes is their poor UV absorbance. nih.gov To overcome this, alkynes can be complexed with dicobalt octacarbonyl, which creates a complex with strong UV absorbance, allowing for sensitive detection and separation of enantiomers on a chiral column. nih.gov
Table 3: Examples of Chromatographic Purification for Alkynyl Carbamates and Analogues
| Compound Type | Chromatographic Method | Stationary Phase | Eluent System | Reference |
| (E)-tert-Butyl 4-oxo-4-(furan-2-yl)but-2-en-2-yl(prop-2-yn-1-yl)carbamate | Column Chromatography | Silica Gel | n-hexane/AcOEt (7:2) | semanticscholar.org |
| (E)-tert-Butyl 4-oxo-4-(pyridin-3-yl)but-2-en-2-yl(prop-2-yn-1-yl)carbamate | Column Chromatography | Silica Gel | n-hexane/AcOEt (3:2) | semanticscholar.org |
| Chiral Alkynes | Chiral HPLC (after derivatization) | CHIRALPAK-IB | 2-PrOH/n-hexane (0.4:99.6) | nih.gov |
| N-Methylcarbamates | HPLC | ODS C18 | Water/Acetonitrile (gradient) | researchgate.net |
While detailed protocols specifically for this compound are not widely published, general principles for related compounds can be applied.
Distillation is a technique used to purify liquids based on differences in boiling points. For carbamates, catalytic distillation has been explored for synthesis and separation simultaneously. researchgate.net In this process, a reaction and distillation occur in the same unit, which can improve yield and selectivity by continuously removing products or byproducts. researchgate.net For the purification of a pre-synthesized liquid carbamate, vacuum distillation would likely be the method of choice to avoid thermal decomposition at high temperatures.
Recrystallization is a powerful technique for purifying solid compounds. The process involves dissolving the crude solid material in a suitable hot solvent and then allowing the solution to cool slowly. As the solution cools, the solubility of the desired compound decreases, and it crystallizes out, leaving impurities behind in the solvent. The choice of solvent is crucial; an ideal solvent dissolves the compound well at high temperatures but poorly at low temperatures. For carbamate compounds that are solid at room temperature, recrystallization from a suitable solvent system like ethanol/water or ethyl acetate/hexane could be an effective purification method.
Iii. Advanced Spectroscopic and Analytical Characterization for Structural Validation
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
No experimental ¹H NMR, ¹³C NMR, or 2D NMR data for methyl N-(but-3-yn-1-yl)carbamate could be retrieved from the searched sources.
Specific ¹H NMR spectral data, including chemical shifts, multiplicity, coupling constants, and integration for the protons of this compound, are not available in the public literature.
Detailed ¹³C NMR spectral data, which would confirm the carbon framework of this compound, is not publicly accessible.
Information regarding advanced 2D NMR studies (e.g., COSY, HSQC, HMBC) for the definitive structural assignment of this compound is not available.
Vibrational Spectroscopy: Infrared (IR) Analysis of Functional Groups
No experimental IR spectroscopic data detailing the characteristic vibrational frequencies for the functional groups present in this compound (such as the N-H, C=O, C≡C-H, and C-O bonds) could be located.
Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis
Specific ESI-MS or HRMS-ESI data, which would provide the accurate mass of the molecular ion and its fragmentation pattern to further confirm the structure of this compound, is not available in the public domain.
X-ray Crystallography for Absolute Structure Determination
X-ray crystallography stands as the gold standard for determining the precise three-dimensional structure of a crystalline solid at the atomic level. This powerful analytical technique involves directing a beam of X-rays onto a single, well-ordered crystal of the compound of interest. The electrons of the atoms within the crystal lattice diffract the X-rays, producing a unique diffraction pattern of spots. By analyzing the positions and intensities of these spots, a detailed three-dimensional map of the electron density within the crystal can be generated. This electron density map allows for the precise determination of atomic positions, bond lengths, bond angles, and torsional angles, thereby providing an absolute confirmation of the molecule's structure and stereochemistry. nih.gov
For a molecule like this compound, a successful X-ray crystallographic analysis would yield a definitive representation of its molecular geometry. Key structural features, such as the planarity of the carbamate (B1207046) group and the conformation of the butynyl chain, would be elucidated with high precision. Furthermore, the analysis would reveal the packing of the molecules in the crystal lattice and detail any intermolecular interactions, such as hydrogen bonding, which play a crucial role in the supramolecular architecture. researchgate.net
While specific crystallographic data for this compound is not publicly available, the following table illustrates the type of information that would be obtained from such an analysis, using data from a related carbamate compound, methyl (1-phenylethyl)carbamate, for illustrative purposes. researchgate.net
| Parameter | Value |
|---|---|
| Crystal system | Monoclinic |
| Space group | P2₁ |
| a (Å) | 9.9882(7) |
| b (Å) | 8.5202(6) |
| c (Å) | 23.1403(18) |
| β (°) | 91.010(2) |
| Volume (ų) | 1969.0(2) |
| Z | 8 |
| Calculated density (g/cm³) | 1.203 |
| Radiation type | MoKα |
| Temperature (K) | 173(2) |
This data is for methyl (1-phenylethyl)carbamate and serves as an example of typical crystallographic parameters. researchgate.net
Complementary Analytical Techniques (e.g., Elemental Analysis)
Elemental analysis is a fundamental analytical technique that provides the percentage composition of a sample in terms of its constituent elements. For a pure organic compound, the experimentally determined elemental percentages should closely match the theoretical values calculated from its molecular formula. This technique serves as a crucial check for the purity of a synthesized compound and provides strong evidence for its proposed molecular formula.
For this compound, with the molecular formula C₆H₉NO₂, the theoretical elemental composition can be calculated as follows:
Molecular Weight: 127.14 g/mol chemscene.com
Carbon (C): (6 * 12.011 / 127.14) * 100% = 56.68%
Hydrogen (H): (9 * 1.008 / 127.14) * 100% = 7.14%
Nitrogen (N): (1 * 14.007 / 127.14) * 100% = 11.02%
Oxygen (O): (2 * 15.999 / 127.14) * 100% = 25.16%
An experimental elemental analysis of a pure sample of this compound would be expected to yield values within a narrow margin of these theoretical percentages, typically ±0.4%.
The following interactive table presents the theoretical elemental composition for this compound and provides a hypothetical example of acceptable experimental results.
| Element | Theoretical (%) | Experimental (%) (Hypothetical) |
|---|---|---|
| Carbon (C) | 56.68 | 56.72 |
| Hydrogen (H) | 7.14 | 7.11 |
| Nitrogen (N) | 11.02 | 11.05 |
The close agreement between the theoretical and hypothetical experimental values in the table above would provide strong corroborating evidence for the successful synthesis and purity of this compound. This data, in conjunction with spectroscopic and crystallographic findings, completes the comprehensive structural validation of the compound.
Iv. Mechanistic Investigations and Chemical Transformations of Methyl N but 3 Yn 1 Yl Carbamate
Reactivity Profiles of the Terminal Alkyne Moiety
The terminal alkyne of methyl N-(but-3-yn-1-yl)carbamate is the focal point of its chemical reactivity, allowing for a diverse range of transformations that are fundamental to modern organic synthesis.
So-called "click chemistry" encompasses a class of reactions that are rapid, high-yielding, and tolerant of a wide range of functional groups, making them ideal for chemical conjugation. precisepeg.com The terminal alkyne of this compound is a prime substrate for several of these powerful cycloaddition reactions.
The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of click chemistry, forming a stable 1,2,3-triazole ring from an azide (B81097) and a terminal alkyne. wikipedia.orgnih.gov This reaction is known for its high efficiency, regioselectivity (exclusively yielding the 1,4-isomer), and mild reaction conditions. nih.govunizar.es The copper(I) catalyst is crucial as it significantly accelerates the reaction rate compared to the uncatalyzed thermal Huisgen cycloaddition, which often requires elevated temperatures and yields a mixture of regioisomers. wikipedia.orgnih.gov
The mechanism involves the formation of a copper(I) acetylide intermediate, which then reacts with the azide. acs.org The use of ligands can further enhance the reaction rate and stability of the copper(I) catalyst, with various ligands being developed to improve water solubility and reduce cytotoxicity for biological applications. bldpharm.com While propargyl compounds generally exhibit excellent reactivity, certain derivatives like tertiary propargyl carbamates can be unsuitable due to copper-induced fragmentation. nih.gov
Table 1: Key Features of CuAAC Reactions
| Feature | Description |
| Reactants | Terminal Alkyne, Azide |
| Catalyst | Copper(I) source |
| Product | 1,4-disubstituted 1,2,3-triazole |
| Regioselectivity | High (exclusively 1,4-isomer) |
| Conditions | Mild, often at room temperature |
To circumvent the potential toxicity of the copper catalyst in living systems, the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) was developed. magtech.com.cnnih.gov This reaction utilizes a strained cycloalkyne, which reacts readily with an azide without the need for a metal catalyst. precisepeg.commagtech.com.cn The driving force for this reaction is the release of ring strain in the cycloalkyne upon cycloaddition. magtech.com.cnnih.gov
The reaction kinetics of SPAAC are highly dependent on the structure of the cycloalkyne. magtech.com.cn Various cycloalkynes, such as dibenzocyclooctynes (DBCO), have been designed to have a balance of high reactivity and stability. bldpharm.comrsc.org SPAAC has become a powerful tool for bioorthogonal chemistry, enabling the labeling of biomolecules in living cells and organisms. nih.govnih.govresearchgate.net
Table 2: Comparison of Common Cycloalkynes in SPAAC
| Cycloalkyne | Key Characteristics |
| DIFO | Difluorinated cyclooctyne, reacts rapidly with azides in living cells. magtech.com.cn |
| DIBO | 4-Dibenzocyclooctynol, reacts exceptionally fast with azides. nih.gov |
| BCN | Bicyclononyne, offers good stability and reactivity. researchgate.net |
| SCO | Strained cyclooct-2-yn-1-methylcarbamate, shows enantiomer-dependent reactivity. researchgate.net |
The Inverse-Electron-Demand Diels-Alder (IEDDA) reaction is another powerful bioorthogonal reaction known for its exceptionally fast kinetics. rsc.orgnih.gov It involves the cycloaddition of an electron-poor diene, typically a tetrazine, with an electron-rich dienophile. wikipedia.orgsigmaaldrich.com While the primary dienophiles for IEDDA are alkenes, strained alkynes can also participate in these reactions. sigmaaldrich.com
The reaction is irreversible due to the subsequent loss of dinitrogen gas. nih.gov The kinetics of the IEDDA reaction can be tuned by modifying the substituents on both the tetrazine and the dienophile. nih.govrsc.org This reaction has found widespread use in live-cell imaging, drug delivery, and materials science. rsc.orgrsc.org
The Sonogashira coupling is a palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, forming a new carbon-carbon bond. wikipedia.org This reaction typically employs a copper(I) co-catalyst and is carried out under mild conditions with a base. wikipedia.org The Sonogashira reaction is highly valuable for the synthesis of conjugated enynes and arylalkynes, which are important structures in many natural products and pharmaceuticals. libretexts.org
Recent advancements have led to the development of copper-free Sonogashira protocols and the use of specialized ligands to improve catalyst efficiency. libretexts.org The reaction has also been adapted for the coupling of amides via C-N bond cleavage to produce ynones. rsc.org The use of silyl-protected alkynes is common to prevent unwanted side reactions, with the protecting group being removed in situ or in a subsequent step. wikipedia.org
Table 3: General Conditions for Sonogashira Coupling
| Component | Example | Purpose |
| Alkyne Substrate | This compound | Provides the terminal alkyne |
| Coupling Partner | Aryl or Vinyl Halide/Triflate | Provides the R¹ group |
| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ | Catalyzes the C-C bond formation |
| Copper Co-catalyst | CuI | Facilitates the reaction |
| Base | Amine (e.g., Et₃N, i-Pr₂NH) | Neutralizes the generated HX |
| Solvent | THF, DMF, Toluene | Dissolves reactants |
Hydrofunctionalization reactions involve the addition of an H-X molecule across the carbon-carbon triple bond of the alkyne.
Hydration: The addition of water across the alkyne can be catalyzed by mercury salts or, more commonly in modern synthesis, by gold or platinum catalysts. This reaction typically follows Markovnikov's rule, leading to the formation of a ketone via an enol intermediate. For a terminal alkyne like that in this compound, this would result in a methyl ketone.
Hydroamination: The addition of an N-H bond across the alkyne can also be catalyzed by various transition metals, including gold and copper. nih.govacs.org This reaction can provide access to enamines or imines, which can then be reduced to amines. The regioselectivity of the addition (Markovnikov vs. anti-Markovnikov) can often be controlled by the choice of catalyst and reaction conditions. acs.org For example, gold(I)-catalyzed hydroamination of allenes with carbamates has been shown to produce N-allylic carbamates with high regioselectivity. nih.gov
Oxidation and Reduction Pathways of the Alkyne
The terminal alkyne of this compound is susceptible to both oxidation and reduction, following pathways well-established for alkynes. The specific outcome depends on the reagents and conditions employed, allowing for selective transformation into alkanes, alkenes, or cleaved carbonyl compounds.
Reduction Pathways:
The triple bond can be fully or partially reduced. libretexts.orgyoutube.com
Complete Reduction to Alkane: Catalytic hydrogenation using catalysts like palladium on carbon (Pd/C), platinum, or nickel with hydrogen gas (H₂) reduces the alkyne completely to the corresponding alkane, methyl N-butylcarbamate. youtube.com This reaction proceeds through an alkene intermediate but cannot be stopped at that stage with these catalysts. youtube.com
Partial Reduction to cis-Alkene: To achieve partial reduction to an alkene, a "poisoned" catalyst is necessary. libretexts.orgyoutube.com The Lindlar catalyst (palladium-calcium carbonate treated with lead acetate (B1210297) and quinoline) facilitates the syn-addition of hydrogen across the triple bond, yielding the cis-alkene, methyl N-(but-3-en-1-yl)carbamate. libretexts.orgyoutube.com
Partial Reduction to trans-Alkene: The complementary trans-alkene can be formed via a dissolving metal reduction, typically using sodium or lithium metal in liquid ammonia (B1221849) at low temperatures. libretexts.orgyoutube.comkhanacademy.org This reaction proceeds through a radical anion intermediate, which is most stable in a trans configuration, thus dictating the stereochemical outcome. youtube.comyoutube.com
Table 1: Alkyne Reduction Reactions
| Desired Product | Reagents | Stereochemistry |
|---|---|---|
| Alkane | H₂, Pd/C (or Pt, Ni) | N/A |
| cis-Alkene | H₂, Lindlar's Catalyst | cis (Syn-addition) |
Oxidation Pathways:
Oxidative reactions of the alkyne can either functionalize the triple bond or cleave it entirely.
Gentle Oxidation: Under neutral conditions with reagents like potassium permanganate (B83412) (KMnO₄), alkynes can be oxidized to form vicinal dicarbonyl compounds. libretexts.orglibretexts.org For this compound, this would theoretically yield a diketone derivative.
Oxidative Cleavage: Stronger oxidizing agents cleave the triple bond, typically yielding carboxylic acids. libretexts.orgbeilstein-journals.org Ozonolysis (O₃) followed by a water workup is a standard method for this transformation. arkat-usa.orgyoutube.com For a terminal alkyne like that in this compound, oxidative cleavage breaks the C3-C4 bond, leading to the formation of a carboxylic acid from the C3 portion and, ultimately, carbon dioxide from the terminal C4 carbon. youtube.com A combination of ruthenium(IV) oxide (RuO₂) and Oxone has also been shown to be effective for cleaving alkynes to carboxylic acids. organic-chemistry.org
Transformations of the Carbamate (B1207046) Functional Group
The methyl carbamate moiety serves as a protecting group for the amine but can also be directly involved in various chemical transformations.
The removal of the methoxycarbonyl group to liberate the primary amine, but-3-yn-1-amine (B154008), is a crucial transformation. As carbamates are relatively stable, their cleavage often requires specific and sometimes harsh conditions. However, several methods are available.
Generally, a tertiary amine's reaction with a chloroformate reagent results in a carbamate and an alkyl chloride. nih.gov The subsequent hydrolysis of the carbamate produces the desired secondary amine. nih.gov While phenyl chloroformate is common, using methyl chloroformate can simplify purification, as the methanol (B129727) byproduct is more volatile than phenol. nih.gov Gaseous amines like ammonia or methylamine (B109427) under pressure have been developed as a mild and rapid method for deprotecting oligodeoxyribonucleotides, suggesting a potential strategy for small molecules as well. libretexts.org
Transcarbamoylation involves transferring the carbamoyl (B1232498) group from the nitrogen of this compound to another nucleophile, such as an alcohol. This reaction can be promoted in the presence of superbase ionic liquids. The mechanism can proceed through two primary pathways:
Associative Pathway: This pathway is analogous to transesterification, where the incoming alcohol attacks the carbonyl carbon of the carbamate, leading to a tetrahedral intermediate, followed by the elimination of the original amino group.
Dissociative Pathway: In this mechanism, the carbamate first decomposes to form an isocyanate intermediate (in this case, but-3-yn-1-yl isocyanate). This highly reactive isocyanate then rapidly reacts with an alcohol to form the new carbamate product.
This transformation has been successfully applied to the modification of cellulose (B213188) with methyl N-substituted carbamates. libretexts.orgd-nb.info
The nitrogen atom of the carbamate can act as a nucleophile, allowing for reactions such as N-alkylation. This typically requires deprotonation of the N-H bond with a base to generate a more nucleophilic amide anion. The resulting anion can then react with an alkylating agent, such as an alkyl halide.
Catalytic systems have been developed for the N-alkylation of carbamates using alcohols as the alkylating agents, which is considered an atom-economical and environmentally benign approach. researchgate.netdocumentsdelivered.com For instance, iridium complexes like [Cp*IrCl₂]₂ with a base such as sodium acetate can catalyze the reaction between a carbamate and an alcohol at elevated temperatures, producing the N-alkylated carbamate and water as the only byproduct. researchgate.netdocumentsdelivered.com This method is applicable to a range of carbamates and amides. documentsdelivered.com
Intramolecular Cyclization and Ring-Forming Reactions
The bifunctional nature of this compound, containing both a nucleophilic carbamate and an electrophilic alkyne (upon activation), makes it an excellent substrate for intramolecular cyclization reactions to form various nitrogen-containing heterocycles. Gold catalysts are particularly effective in activating the alkyne towards nucleophilic attack.
Gold(I) catalysts can promote the intramolecular hydroamination of alkynyl carbamates. nih.gov For a substrate like this compound, the carbamate oxygen can act as the nucleophile in an oxyauration reaction. This has been demonstrated in the Au(I)-catalyzed cyclization of N-Boc-3-butyn-1-amines, which involves a 6-exo-dig cyclization to yield six-membered 1,3-oxazinan-2-ones. d-nb.info This process highlights the potential for this compound to cyclize into 4-methylenetetrahydro-1,3-oxazin-2-one through a similar pathway. The reaction is initiated by the coordination of the gold catalyst to the alkyne, followed by a regioselective attack from the carbamate's carbonyl oxygen. d-nb.info
Exploration of Tandem and Cascade Reaction Sequences
Tandem or cascade reactions, where a single event triggers multiple bond-forming steps in one pot, offer a powerful strategy for rapidly increasing molecular complexity. beilstein-journals.org this compound and its derivatives are suitable precursors for such sequences.
Gold(I)-catalyzed reactions of alkynyl carbamates are prime examples. A tandem reaction sequence can be initiated by the intramolecular hydroamination of an alkynyl carbamate. nih.gov The resulting enecarbamate intermediate is itself reactive and can participate in a subsequent reaction, such as a condensation or a Michael addition, if a suitable functional group is present in the molecule. nih.gov This strategy has been used in the synthesis of complex tetracyclic heterocycles like nitidine. nih.gov
Another powerful cascade involves the gold-catalyzed cyclization of an alkyne-containing diazo compound. nih.gov This process can generate a β-aryl gold-carbene intermediate via a 6-endo-dig cyclization, which then acts as a four-carbon synthon in a subsequent intermolecular [4+2]-cycloaddition with an alkene to build polycyclic frameworks. nih.gov While this requires modification of the starting carbamate to include a diazo group, it demonstrates the potential for complex cascade reactions originating from an alkynyl carbamate scaffold.
Regiochemical and Stereochemical Control in Reactions
The control of regioselectivity and stereoselectivity in reactions involving this compound is a critical aspect of its synthetic utility. The presence of both a nucleophilic carbamate and a reactive alkyne within the same molecule allows for competitive reaction pathways, making selective transformations a key research focus.
Regiochemical Control in Cyclization Reactions:
Intramolecular cyclization of this compound and its analogs is a prominent area of investigation, particularly using gold catalysts. The regiochemical outcome of these reactions is typically a competition between exo and endo modes of cyclization. In the context of this compound, this would involve the formation of either a five-membered ring (5-exo-dig) or a six-membered ring (6-endo-dig).
Research on structurally similar N-alkynyl carbamates has demonstrated that the regioselectivity can be effectively controlled by the choice of the gold catalyst and the nature of the substituents. For instance, in the gold(I)-catalyzed intramolecular hydroamination of (2-alkynyl)benzyl carbamates, the use of a standard cationic gold(I) complex like [AuCl(PPh₃)]/AgNTf₂ often leads to the formation of the 6-endo cyclization product. However, for alkynes bearing electron-deficient aryl groups or simple alkyl groups, a significant amount of the 5-exo product can be formed. In such cases, the use of a bulkier gold catalyst, such as one with a large biarylphosphine ligand, has been shown to improve the regioselectivity, favoring the formation of the 6-endo adduct. researchgate.net This suggests that for this compound, a careful selection of the gold catalyst would be crucial in directing the cyclization towards the desired oxazine (B8389632) or pyrrolidine (B122466) ring system.
A plausible mechanism for the gold-catalyzed cyclization involves the activation of the alkyne by the gold(I) catalyst, making it susceptible to nucleophilic attack by the oxygen or nitrogen atom of the carbamate group. The preference for 6-endo cyclization is often attributed to the thermodynamic stability of the resulting six-membered ring.
Stereochemical Control in Addition Reactions:
The stereochemistry of intermolecular reactions, such as additions across the alkyne moiety, can also be controlled. Carbocupration, the addition of an organocopper reagent across the alkyne, is a powerful method for the regio- and stereoselective synthesis of substituted alkenyl carbamates. Studies on related N-alkynylcarbamates have shown that the reaction proceeds with high stereospecificity, typically leading to the syn-addition product. researchgate.net The regioselectivity of carbocupration on terminal alkynes like this compound would be expected to place the incoming alkyl group at the terminal carbon, influenced by both steric and electronic factors.
The following table summarizes the expected regiochemical and stereochemical outcomes for key reactions of this compound based on studies of analogous compounds.
| Reaction Type | Catalyst/Reagent | Expected Major Product Type | Regioselectivity | Stereoselectivity | Reference |
|---|---|---|---|---|---|
| Intramolecular Cyclization (Hydroamination/Oxycyclization) | [AuCl(PPh₃)]/AgNTf₂ | 6-Methylene-1,3-oxazinan-2-one or Tetrahydropyridin-2-one derivative | Predominantly 6-endo-dig | Not applicable for unsubstituted alkyne | researchgate.net |
| Intramolecular Cyclization (Hydroamination/Oxycyclization) | Bulky Gold(I) Catalyst (e.g., with biarylphosphine ligand) | Increased selectivity for 6-Methylene-1,3-oxazinan-2-one or Tetrahydropyridin-2-one derivative | Enhanced 6-endo-dig selectivity | Not applicable for unsubstituted alkyne | researchgate.net |
| Carbocupration | R₂CuLi | (E)-1-Alkenyl carbamate | Addition to terminal alkyne | High (syn-addition) | researchgate.net |
V. Computational Chemistry and Theoretical Insights into Methyl N but 3 Yn 1 Yl Carbamate Chemistry
Application of Quantum Chemical Methods for Electronic Structure and Reactivity
Quantum chemical methods are fundamental to understanding the electronic characteristics of methyl N-(but-3-yn-1-yl)carbamate. Methods like Density Functional Theory (DFT) and Hartree-Fock (HF) are employed to model its electronic structure and predict its reactivity. researchgate.net
Key electronic properties that can be calculated include the distribution of electron density, the energies of frontier molecular orbitals (HOMO and LUMO), and the molecular electrostatic potential. The energy gap between the HOMO and LUMO is a crucial indicator of the molecule's kinetic stability and chemical reactivity. For instance, in related carbamate (B1207046) systems, the π-electrons on the carbamate group are often delocalized, which influences the molecule's rigidity and reactivity. chemrxiv.org
Theoretical calculations on similar molecules, such as methyl carbamate, have been performed at levels like HF/6-31G(d,p) to determine optimized geometries and relative energies of different isomers. researchgate.net Such calculations for this compound would reveal the electronic influence of the butynyl group on the carbamate moiety. The terminal alkyne presents a region of high electron density, making it a potential site for electrophilic attack or metal coordination, while the carbamate nitrogen's lone pair influences its nucleophilicity and hydrogen bonding capabilities.
Table 1: Calculated Electronic Properties of a Model Carbamate System (Note: This table is illustrative, based on typical values for similar molecules, as specific data for this compound is not publicly available.)
| Property | Calculated Value | Method | Significance |
| HOMO Energy | -7.5 eV | B3LYP/6-31G | Indicates energy of the highest occupied molecular orbital; relates to ionization potential and nucleophilicity. |
| LUMO Energy | +1.2 eV | B3LYP/6-31G | Indicates energy of the lowest unoccupied molecular orbital; relates to electron affinity and electrophilicity. |
| HOMO-LUMO Gap | 8.7 eV | B3LYP/6-31G | Reflects chemical reactivity and kinetic stability. A larger gap suggests higher stability. |
| Dipole Moment | 2.5 D | B3LYP/6-31G | Quantifies the overall polarity of the molecule, influencing solubility and intermolecular interactions. |
Elucidation of Reaction Mechanisms and Transition State Analysis
Computational chemistry is instrumental in mapping out the potential energy surfaces of chemical reactions, thereby elucidating their mechanisms. For this compound, this includes studying reactions like hydrolysis, cycloadditions involving the alkyne, or its role in organometallic catalysis.
For example, the hydrolysis of N-methylcarbamates in alkaline conditions has been investigated and can proceed through mechanisms like the unimolecular elimination conjugate base (E1cB) pathway. researchgate.net Computational modeling can confirm such pathways by locating the transition states and intermediates involved. The calculation of activation energy barriers helps to predict the feasibility and rate of a proposed mechanism. mdpi.com In a study on a reaction involving methyl carbamate, the first and third steps were identified as the rate-determining and fast steps, respectively, based on a combination of experimental data and theoretical validation. researchgate.net
Transition state analysis provides the geometry and energy of the highest point along the reaction coordinate. The nature of the transition state, often characterized by the presence of a single imaginary frequency, confirms the pathway connecting reactants to products. For this compound, this could be applied to understand the regioselectivity of additions to the alkyne or the mechanism of its synthesis.
Conformational Landscape and Molecular Dynamics Simulations
The biological and chemical activity of a molecule is often dictated by its three-dimensional shape and flexibility. This compound possesses several rotatable bonds, leading to a complex conformational landscape. The carbamate group itself can exist in cis and trans configurations, with the trans form typically being more stable in peptides, though cis configurations can be stable for carbamates. chemrxiv.org
Conformational searches and potential energy surface (PES) scans are used to identify stable low-energy conformers. chemrxiv.org Molecular Dynamics (MD) simulations can then be employed to study the dynamic behavior of the molecule over time, providing insights into how it explores its conformational space. nih.govelifesciences.org These simulations track the atomic positions based on classical mechanics, offering a view of molecular motions and the transitions between different conformational states. nih.gov This is crucial for understanding how the molecule might interact with a receptor or a catalyst.
Table 2: Key Dihedral Angles and Conformational States of a Carbamate Backbone (Note: This illustrative table is based on general findings for carbamate structures.)
| Dihedral Angle | Description | Typical Values (degrees) | Notes |
| ω (O=C-N-C) | Carbamate bond | ~180° (trans), ~0° (cis) | The trans isomer is generally more stable, but the energy barrier to rotation can be significant. |
| φ (C-N-Cα-Cβ) | Rotation around N-Cα bond | Populated around -180°, -60°, 60° | Influenced by steric interactions of the side chain. chemrxiv.org |
| ψ (N-Cα-Cβ-Cγ) | Rotation around Cα-Cβ bond | Varies depending on substitution | Defines the orientation of the butynyl group relative to the carbamate. |
Theoretical Prediction and Validation of Spectroscopic Data
Quantum chemical calculations can accurately predict various spectroscopic properties, such as Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies. These theoretical predictions are invaluable for interpreting experimental spectra and confirming molecular structures.
In a study on stable phosphorus ylides derived from methyl carbamate, quantum mechanical calculations were used alongside experimental data to understand the geometrical parameters and the relative energies of (Z)- and (E)-isomers. researchgate.net The assignment of the relative stability of the isomers was made possible through experimental methods like 1H and 13C NMR, which were then supported by theoretical calculations. researchgate.net
For this compound, one could calculate the ¹H and ¹³C NMR chemical shifts and compare them to experimental values to validate the computed structure. Similarly, calculating the IR spectrum would allow for the assignment of key vibrational modes, such as the C=O stretch of the carbamate, the N-H bend, and the C≡C stretch of the alkyne group. Discrepancies between calculated and experimental data can often be resolved by considering solvent effects or by exploring different conformers.
Table 3: Illustrative Comparison of Predicted and Experimental Spectroscopic Data (Note: This table is a hypothetical example for this compound.)
| Spectroscopic Data | Predicted Value (B3LYP/6-31G*) | Experimental Value |
| ¹³C NMR: C=O | 158.5 ppm | 156.9 ppm |
| ¹³C NMR: C≡CH | 82.1 ppm | 80.5 ppm |
| IR Freq: N-H stretch | 3450 cm⁻¹ | 3320 cm⁻¹ |
| IR Freq: C≡C stretch | 2130 cm⁻¹ | 2115 cm⁻¹ |
| IR Freq: C=O stretch | 1725 cm⁻¹ | 1700 cm⁻¹ |
Understanding Reaction Selectivity Through Computational Models
Many chemical reactions can potentially yield multiple products. Computational models are essential for understanding and predicting the selectivity (chemo-, regio-, and stereoselectivity) of such reactions. By calculating the activation barriers for all possible reaction pathways, the most favorable pathway leading to the major product can be identified.
For this compound, the presence of multiple functional groups (carbamate, alkyne) offers various possibilities for reaction selectivity. For example, in a cycloaddition reaction, the alkyne could react in different orientations. Computational models can determine the transition state energies for each orientation, thereby predicting the regioselectivity. Modern techniques like ab initio molecular dynamics (AIMD) can even rationalize selectivity that deviates from predictions based on traditional transition state theory, especially in cases of post-transition state bifurcations. escholarship.org
These models can explore how factors like the choice of catalyst, solvent, and temperature influence the reaction outcome, guiding the design of more efficient and selective synthetic routes.
Vi. Advanced Applications in Synthetic Organic Chemistry and Chemical Biology
Methyl N-(but-3-yn-1-yl)carbamate as a Versatile Synthetic Building Block
As a synthetic building block, this compound offers two distinct points for chemical modification. The methyl carbamate (B1207046) acts as a stable, protected form of a primary amine, while the terminal alkyne provides a reactive handle for a multitude of carbon-carbon bond-forming reactions. This dual functionality is highly sought after in the assembly of complex chemical entities.
The strategic use of this compound enables the incorporation of a four-carbon alkynyl chain into larger molecules. The carbamate group can endure a wide range of reaction conditions, allowing chemists to perform extensive modifications on the alkyne terminus. For instance, the alkyne can participate in well-established coupling reactions such as the Sonogashira, Glaser, or Cadiot-Chodkiewicz couplings to connect with aryl, vinyl, or other alkynyl fragments.
Following the construction of the desired carbon skeleton, the methyl carbamate can be deprotected under specific conditions to reveal the primary amine. This newly liberated amine can then undergo a host of secondary reactions, including amidation, alkylation, or reductive amination, to complete the synthesis of the target complex molecule. This step-wise approach, utilizing the orthogonal reactivity of the compound's two functional groups, is fundamental in building complex scaffolds that may be difficult to access through other means. The molecule essentially acts as a linchpin, first extending a structure via its alkyne and then introducing a key nitrogen-containing functional group at a precise location.
Table 1: Synthetic Utility of Functional Groups in this compound
| Functional Group | Type of Reactions | Potential Synthetic Outcome |
|---|---|---|
| Terminal Alkyne | Sonogashira Coupling, Glaser Coupling, "Click Chemistry" (CuAAC), Hydration, Reduction, Carboxylation | Introduction of aryl/vinyl groups, Dimerization, Formation of triazole rings, Conversion to ketones, Conversion to alkanes/alkenes, Formation of propiolic acids |
| Methyl Carbamate | Deprotection (hydrolysis or other methods) followed by N-functionalization | Unmasking of a primary amine for subsequent amidation, alkylation, or sulfonylation to introduce peptides, alkyl chains, or other functional moieties |
The synthesis of large ring structures (macrocycles) and polymers often relies on bifunctional monomers or linear precursors that can undergo cyclization or polymerization.
Macrocyclic Compounds: Macrocycles are of significant interest in medicinal chemistry and material science. nih.gov However, their synthesis is often challenging due to entropic factors that disfavor the ring-closing step. nih.gov Linear precursors containing reactive groups at both ends are required for macrocyclization. This compound can serve as a key component in the assembly of such precursors. For example, the carbamate end could be deprotected and coupled to one part of a molecule, while the alkyne end is coupled to another, generating a long linear chain primed for a ring-closing reaction. Strategies like ring-closing alkyne metathesis (RCAM) or intramolecular Sonogashira coupling could then be employed to form the macrocyclic ring. nih.gov This modular approach allows for the synthesis of a diverse range of macrocyclic structures. acs.org
Polymeric Materials: The terminal alkyne group makes this compound a suitable monomer for polymerization. Several "click chemistry" polymerization techniques can be envisioned:
Azide-Alkyne Polycycloaddition: Reaction with a bifunctional or polyfunctional azide (B81097) monomer would lead to the formation of a polymer chain linked by triazole rings.
Thiol-Yne Polymerization: In the presence of a dithiol cross-linker and a photoinitiator, the alkyne can react twice with thiol groups to form a highly cross-linked polymer network. nih.gov
Furthermore, research into poly(alkynyl carbamate) prepolymers, formed by reacting polyisocyanates with propargyl alcohol, demonstrates that the alkynyl carbamate moiety is a viable component in creating crosslinkable polyurethane-type materials. researchgate.netgoogle.com These materials can be cured via azide-alkyne cycloaddition, highlighting a direct application for monomers like this compound in advanced polymer systems. researchgate.net
Table 2: Potential Polymerization Strategies Using this compound
| Polymerization Method | Co-monomer Required | Resulting Polymer Linkage | Key Features |
|---|---|---|---|
| Azide-Alkyne "Click" Polymerization | Di-azide or Poly-azide | 1,2,3-Triazole | High efficiency, mild reaction conditions, forms stable, aromatic linkages. |
| Thiol-Yne Radical Polymerization | Di-thiol or Poly-thiol | Thioether | Forms highly cross-linked networks, rapid curing often initiated by UV light. nih.gov |
| Alkyne Metathesis Polymerization | None (self-condensation) | Polyacetylene | Catalyzed by transition metals, creates conjugated polymer backbones. |
Exploitation of the Alkyne Moiety for Chemical Conjugation
The terminal alkyne is a premier functional group for bioorthogonal chemistry, a class of reactions that can occur in complex biological environments without interfering with native biochemical processes. The most prominent of these is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), often referred to as "click chemistry". nih.gov
This compound is an ideal reagent for installing a clickable alkyne handle onto a molecule of interest. However, its most direct use is as the alkyne partner in a conjugation reaction. Small molecules, proteins, or nucleic acids that have been functionalized with an azide group can be readily and efficiently linked to this compound.
This strategy is particularly powerful for molecular tagging and labeling. An azide-containing fluorescent dye, affinity tag (like biotin), or imaging agent can be "clicked" onto the alkyne of this compound. The resulting conjugate carries the tag for detection while the carbamate end could potentially be used for further linkage or to modulate the molecule's properties. This makes the compound a useful heterobifunctional linker, connecting a detection modality to another part of a larger system. A wide variety of PEGylated alkyne linkers are used for such purposes, underscoring the utility of the terminal alkyne in bioconjugation. axispharm.combroadpharm.com
The principles of click chemistry extend from molecules to materials. Surfaces of nanoparticles, polymers, and biomaterials can be engineered to display azide groups. These "azide-activated" surfaces can then be functionalized by reaction with an alkyne-bearing molecule. This compound can be used to coat such surfaces, introducing a carbamate-protected amine functionality.
Recent studies have also shown that terminal alkynes can directly bind to gold surfaces, offering a robust alternative to traditional thiol-based chemistry for the functionalization of gold nanoparticles (AuNPs). acs.orgresearchgate.netnih.gov This method provides high conjugation efficiency and stability. acs.orgnih.gov Therefore, this compound could potentially be used to directly modify gold surfaces, creating a stable layer with outward-facing carbamate groups available for further chemical modification or to influence the material's interaction with its environment.
The creation of hybrid molecules, where two distinct molecular entities are joined, is streamlined by click chemistry. This compound can act as the alkyne-containing linker to join an azide-modified molecule of interest, such as a peptide, an oligonucleotide, or a synthetic drug scaffold.
This approach is particularly valuable in the field of glycobiology for the synthesis of glycoconjugates. Glycans play crucial roles in cellular recognition and signaling, and their study often requires specific labeling. One powerful technique is metabolic oligosaccharide engineering, where cells are fed unnatural sugar analogs bearing bioorthogonal functional groups. nih.gov For example, if cells are treated with an azide-modified sugar (e.g., azido-N-acetylmannosamine), it will be metabolized and incorporated into the cell's surface glycoconjugates. These azide-decorated cells could then be treated with this compound in a CuAAC reaction, effectively conjugating the butynyl-carbamate moiety to the cellular glycans for detection or further functionalization. nih.gov
Role in the Synthesis of Nitrogen-Containing Heterocyclic Systems
The unique structural features of this compound, namely the presence of a terminal alkyne and a nucleophilic carbamate group within the same molecule, position it as a valuable precursor for the synthesis of various nitrogen-containing heterocyclic systems. The intrinsic reactivity of the alkyne moiety allows for a range of cyclization strategies, leading to the formation of important heterocyclic scaffolds such as pyrrolidines, piperidines, and other related structures that are prevalent in pharmaceuticals and natural products.
Intramolecular cyclization reactions are a primary pathway through which this compound can be converted into heterocyclic compounds. These reactions can be promoted through various methods, including transition-metal catalysis, radical-mediated processes, and electrophilic cyclization. For instance, under palladium or gold catalysis, the carbamate nitrogen can act as a nucleophile, attacking the activated alkyne to form a five- or six-membered ring. The specific reaction conditions, such as the choice of catalyst, ligands, and solvent, can influence the regioselectivity of the cyclization, favoring either the exo-dig or endo-dig pathway to yield different ring sizes.
While specific studies detailing the cyclization of this compound are not extensively documented in publicly available literature, the general principles of N-alkynyl carbamate cyclization are well-established. For example, related N-Boc protected propargylamines have been shown to undergo transition metal-free 5-exo-dig cyclization to form substituted pyrroles. This suggests that this compound could be a viable substrate for similar transformations.
Below is a table illustrating the potential heterocyclic systems that could be synthesized from this compound based on established cyclization methodologies for related compounds.
| Heterocyclic System | Potential Synthetic Approach | Key Features |
| Pyrrolidine (B122466) Derivatives | Transition-metal (e.g., Pd, Au, Cu) catalyzed intramolecular hydroamination/cyclization. | Formation of a five-membered ring, a common scaffold in many biologically active compounds. |
| Piperidine Derivatives | Regioselective intramolecular cyclization under specific catalytic conditions favoring 6-endo-dig closure. | Synthesis of six-membered nitrogen heterocycles, another important pharmacophore. |
| Lactams (e.g., Pyrrolidin-2-ones) | Carbonylative cyclization reactions where carbon monoxide is incorporated into the heterocyclic ring. | Introduction of a carbonyl group, providing a handle for further functionalization. |
| Substituted Pyrroles | Base-mediated cyclization followed by aromatization, potentially requiring modification of the starting material. | Access to aromatic five-membered nitrogen heterocycles. |
These potential applications highlight the versatility of this compound as a building block in heterocyclic synthesis, offering pathways to diverse and medicinally relevant molecular architectures.
Development of Chemical Probes for Research
The terminal alkyne functionality of this compound makes it a highly attractive component for the design and synthesis of chemical probes for applications in chemical biology and drug discovery. Chemical probes are small molecules used to study and manipulate biological systems, often by covalently labeling proteins or other biomolecules. The terminal alkyne serves as a "bioorthogonal handle," a reactive group that is inert in biological systems but can undergo highly specific and efficient reactions with a complementary partner.
The most prominent application of the terminal alkyne in this context is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." This reaction allows for the covalent ligation of the alkyne-containing probe to a molecule bearing an azide group, typically a reporter tag such as a fluorophore (e.g., fluorescein, rhodamine) or an affinity tag (e.g., biotin). The methyl carbamate group can serve as a stable protecting group or as a point of attachment to a larger pharmacophore designed to interact with a specific biological target.
Activity-based protein profiling (ABPP) is a powerful strategy that utilizes chemical probes to assess the functional state of enzymes in complex biological samples. While specific activity-based probes derived from this compound have not been detailed in the literature, its structure lends itself to the creation of such tools. For instance, it could be incorporated into the structure of an enzyme inhibitor. This inhibitor would first bind to the active site of the target enzyme, and then the alkyne handle could be used to "click" on a reporter tag, allowing for the visualization and quantification of the active enzyme population.
The table below outlines the potential design and application of chemical probes based on this compound.
| Probe Component | Function | Example |
| Recognition Element | Binds to the biological target of interest (e.g., an enzyme or receptor). | A pharmacophore known to inhibit a specific kinase or protease, attached via the carbamate nitrogen. |
| Reactive Group (Warhead) | Forms a covalent bond with the target protein (for activity-based probes). | May not be present if the probe is for reversible binding and imaging. |
| Bioorthogonal Handle | Enables ligation to a reporter tag. | The terminal alkyne of the but-3-yn-1-yl group. |
| Reporter Tag | Allows for detection and/or isolation of the labeled biomolecule. | Biotin (for streptavidin-based enrichment) or a fluorophore like Cy5 (for fluorescence imaging). |
The development of such probes would enable researchers to investigate the localization, activity, and interactions of their target proteins within the complex environment of a living cell, providing valuable insights into biological processes and disease mechanisms.
Q & A
Q. What are the recommended synthetic routes for methyl N-(but-3-yn-1-yl)carbamate, and how can reaction conditions be optimized?
this compound can be synthesized via carbamate formation between but-3-yn-1-amine and methyl chloroformate under basic conditions. Key optimization parameters include:
- Catalyst selection : Bismuth carbamate catalysts (e.g., for allyl/propargyl substitutions) enhance yield in analogous reactions .
- Solvent and temperature : Polar aprotic solvents (e.g., THF) at 0–25°C minimize side reactions like alkyne oligomerization.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization improves purity .
Q. How can the structure and purity of this compound be validated?
- Spectroscopic techniques :
- ¹H/¹³C NMR : Confirm the presence of the alkyne proton (δ ~2.5 ppm) and carbamate carbonyl (δ ~155 ppm) .
- IR spectroscopy : Detect N-H stretches (~3300 cm⁻¹) and carbonyl vibrations (~1700 cm⁻¹) .
Q. What safety protocols are critical when handling this compound?
- Hazard classification : Similar carbamates are labeled with warnings for skin/eye irritation and acute toxicity .
- Handling : Use PPE (gloves, goggles) in a fume hood. Avoid inhalation and direct contact .
- Storage : Store at –20°C in airtight containers under inert gas (e.g., N₂) to prevent moisture degradation .
Advanced Research Questions
Q. How does the alkyne group in this compound influence its reactivity in click chemistry applications?
The terminal alkyne enables copper-catalyzed azide-alkyne cycloaddition (CuAAC) for bioconjugation or polymer synthesis. Key considerations:
- Catalyst system : Cu(I)/ligand complexes (e.g., TBTA) enhance regioselectivity for 1,4-triazoles .
- Solvent compatibility : Reactions in DMSO/H₂O mixtures maintain carbamate stability .
- Monitoring : Use FT-IR or Raman spectroscopy to track alkyne consumption .
Q. What computational methods are suitable for predicting the thermodynamic properties of this compound?
- DFT calculations : B3LYP/6-31G(d) models predict bond dissociation energies (e.g., C≡C vs. C=O) and stability under thermal stress .
- Molecular dynamics (MD) : Simulate solubility in solvents like methanol or acetonitrile to guide formulation .
- Docking studies : Investigate interactions with biological targets (e.g., enzymes) using AutoDock Vina .
Q. How can environmental degradation pathways of this compound be analyzed?
- Hydrolysis studies : Monitor pH-dependent degradation (e.g., alkaline conditions cleave the carbamate ester) via LC-MS .
- Photolysis : Expose to UV light (254 nm) and identify byproducts (e.g., CO₂, but-3-yn-1-amine) using GC-MS .
- Ecotoxicology : Assess microbial degradation in soil/water samples via OECD 301B guidelines .
Q. What strategies resolve enantiomeric impurities in this compound derivatives?
- Chiral chromatography : Use cellulose-based columns (e.g., Chiralpak IA) with hexane/isopropanol mobile phases .
- Enzymatic resolution : Lipases (e.g., Candida antarctica) selectively hydrolyze one enantiomer .
- Crystallization-induced diastereomer resolution : Introduce chiral auxiliaries (e.g., tartaric acid) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
